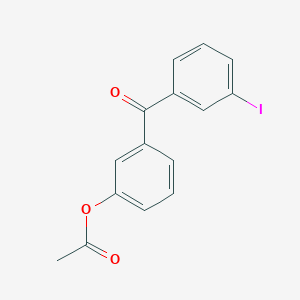

3-Acetoxy-3'-iodobenzophenone

Description

BenchChem offers high-quality 3-Acetoxy-3'-iodobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetoxy-3'-iodobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(3-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDQWHUSYJQKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641636 | |

| Record name | 3-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-65-7 | |

| Record name | 3-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetoxy-3'-iodobenzophenone: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 3-Acetoxy-3'-iodobenzophenone, a halogenated and acetylated aromatic ketone. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's chemical structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and expected spectroscopic characteristics. The information herein is synthesized from established chemical principles and data from analogous compounds, offering a robust framework for understanding and utilizing this compound in research and development.

Introduction and Significance

3-Acetoxy-3'-iodobenzophenone is a derivative of benzophenone, a core structure found in numerous biologically active compounds and functional materials. The presence of an iodine atom and an acetoxy group at the meta-positions of the two phenyl rings imparts specific steric and electronic properties. The iodine moiety can serve as a handle for further functionalization through cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. The acetoxy group can influence solubility and may act as a prodrug feature in medicinal chemistry applications. This guide aims to provide a foundational understanding of this specific isomer to facilitate its application in novel research endeavors.

Chemical Structure and Properties

The chemical structure of 3-Acetoxy-3'-iodobenzophenone consists of a central carbonyl group connecting two phenyl rings. One ring is substituted with an acetoxy group at the 3-position, and the other with an iodine atom at the 3'-position.

Molecular Formula: C₁₅H₁₁IO₃

Molecular Weight: 366.15 g/mol [1]

IUPAC Name: (3-(3-iodobenzoyl)phenyl) acetate

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Acetoxy-3'-iodobenzophenone, estimated based on its structure and data from similar compounds.

| Property | Predicted Value | Rationale and Comparative Data |

| Melting Point (°C) | 110 - 125 | Solid at room temperature, similar to other substituted benzophenones. For example, 3'-Iodoacetophenone has a melting point of 25 °C, and the larger benzophenone structure would increase this.[2] |

| Boiling Point (°C) | > 400 | High boiling point is expected due to the high molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO). Insoluble in water. | The acetoxy group provides some polarity, but the large aromatic and halogenated structure dominates, leading to solubility in organic media.[3] |

| Appearance | Off-white to pale yellow solid | Typical appearance for many aromatic ketones. |

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of 3-Acetoxy-3'-iodobenzophenone is through a Friedel-Crafts acylation reaction.[4][5][6] This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Synthetic Pathway

The proposed two-step synthesis starts with the Friedel-Crafts acylation of 3-iodoanisole with 3-acetoxybenzoyl chloride, followed by demethylation to yield the corresponding phenol, which is then acetylated. A more direct, though potentially less selective, route involves the acylation of 3-hydroxyacetophenone with 3-iodobenzoyl chloride, followed by acetylation. A likely more successful approach would be the Friedel-Crafts acylation of phenyl acetate with 3-iodobenzoyl chloride. The ortho-para directing nature of the acetoxy group would likely lead to a mixture of isomers requiring separation.

A more regioselective synthesis is proposed below, starting from 3-hydroxybenzoic acid.

Caption: Proposed synthetic pathway for 3-Acetoxy-3'-iodobenzophenone.

Detailed Experimental Protocol

This protocol outlines the synthesis of 3-Acetoxy-3'-iodobenzophenone via the Friedel-Crafts acylation of iodobenzene with 3-acetoxybenzoyl chloride.

Step 1: Synthesis of 3-Acetoxybenzoic Acid [7][8]

-

To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq) and acetic anhydride (1.5 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) with stirring.

-

Heat the mixture to 80-90 °C for 1 hour.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 3-acetoxybenzoic acid.

Step 2: Synthesis of 3-Acetoxybenzoyl Chloride

-

In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a gas outlet to a trap.

-

Add 3-acetoxybenzoic acid (1.0 eq) and thionyl chloride (2.0 eq).

-

Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Heat the mixture to reflux (approximately 80 °C) for 2 hours, or until gas evolution ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-acetoxybenzoyl chloride.

Step 3: Friedel-Crafts Acylation to yield 3-Acetoxy-3'-iodobenzophenone [9]

-

In a dry 500 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-acetoxybenzoyl chloride (1.0 eq) and iodobenzene (1.1 eq) in dry DCM and add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 3-Acetoxy-3'-iodobenzophenone.

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group.

-

Aromatic Protons (8H): Expected in the range of δ 7.0-8.0 ppm.[10] The protons on the iodinated ring will likely appear as a complex multiplet. The protons on the acetoxy-substituted ring will also form a multiplet, with the proton ortho to the carbonyl group being the most downfield.

-

Methyl Protons (3H): A sharp singlet is expected around δ 2.3 ppm for the methyl protons of the acetoxy group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the carbon environments in the molecule.

-

Carbonyl Carbon: A signal is expected in the downfield region, around δ 195 ppm.[11]

-

Aromatic Carbons (12C): Signals are expected in the range of δ 120-140 ppm.[10] The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect.

-

Acetoxy Group Carbons: The carbonyl carbon of the acetoxy group is expected around δ 169 ppm, and the methyl carbon around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ketone): A strong absorption band is expected around 1660 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band is expected around 1760 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption is expected in the 1200-1100 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

-

Aromatic C=C Bending: Signals will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 366.

-

Isotope Peak (M+1): An isotope peak for ¹³C will be observed.

-

Fragmentation Pattern: Characteristic fragmentation would involve the loss of the acetoxy group (CH₃COO•) and the iodine atom.

Potential Applications

3-Acetoxy-3'-iodobenzophenone holds potential in several areas of chemical research and development:

-

Medicinal Chemistry: The benzophenone scaffold is present in many FDA-approved drugs. This compound could serve as a precursor for the synthesis of novel therapeutic agents. The iodine atom allows for the introduction of various functionalities through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

-

Materials Science: Aryl iodides are used in the synthesis of organic light-emitting diodes (OLEDs) and other organic electronic materials. The unique substitution pattern of this molecule could lead to materials with interesting photophysical properties.

-

Photochemistry: Benzophenones are well-known photosensitizers. This compound could be investigated for its photochemical properties and potential applications in photodynamic therapy or as a photoinitiator.

Conclusion

This technical guide provides a thorough overview of 3-Acetoxy-3'-iodobenzophenone, a compound with significant potential for synthetic and applied chemistry. While direct experimental data is limited, this document, by leveraging established chemical principles and data from analogous structures, offers a solid foundation for its synthesis, characterization, and exploration in various research contexts. The proposed synthetic protocol is robust and based on well-understood reactions, providing a clear path for researchers to access this valuable molecule.

References

-

PubChem. 4-Acetoxy-3'-iodobenzophenone. National Center for Biotechnology Information. [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

-

PubMed Central. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

-

PubChem. 3-Hydroxyacetophenone. National Center for Biotechnology Information. [Link]

- Google Patents. CN105967986A - 3-hydroxyacetophenone synthesis method.

- Google Patents. CN105967986B - The synthetic method of 3- hydroxy acetophenone.

- Google Patents. CN100448842C - Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone.

-

LookChem. 3-acetoxy(diacetoxyiodo)benzene. [Link]

- Google Patents. CN102070428A - Method for synthesizing 3-hydroxyacetophenone.

-

YouTube. Determine Organic Structure from IR/NMR/C NMR/ Mass Spectroscopy Part 4. [Link]

-

PubMed. Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. [Link]

-

Journal of Emerging Technologies and Innovative Research. Synthesis, spectroscopic investigations (FT-IR, NMR, UV-Visible) NBO, NLO, antimicrobial and Molecular docking study of 3-(pheny. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

PubChem. 3-Hydroxyphenylacetate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 3.10: Spectroscopy of Aromatic Compounds. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]

Sources

- 1. 4-Acetoxy-3'-iodobenzophenone | C15H11IO3 | CID 24723008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-IODOACETOPHENONE CAS#: 14452-30-3 [m.chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN105967986A - 3-hydroxyacetophenone synthesis method - Google Patents [patents.google.com]

- 8. CN105967986B - The synthetic method of 3- hydroxy acetophenone - Google Patents [patents.google.com]

- 9. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: Enhancing Photochemical Efficiency Through Halogenation

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Iodinated Benzophenones

Benzophenone is a cornerstone of organic photochemistry, renowned for its utility as a photoinitiator and triplet photosensitizer.[1][2] Its photochemical prowess stems from a highly efficient and rapid population of its triplet excited state upon absorption of ultraviolet radiation.[2] The journey begins when a photon elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). From here, benzophenone undergoes an exceptionally fast process known as intersystem crossing (ISC), transitioning to the longer-lived triplet state (T₁) with a quantum yield approaching unity (Φ_ISC ≈ 1).[2][3] This triplet state is the primary photoactive species, responsible for the majority of benzophenone's characteristic chemical reactions, such as hydrogen abstraction.[4][5]

The strategic incorporation of heavy atoms, particularly iodine, onto the benzophenone scaffold is a powerful method to further manipulate and enhance these photophysical properties. This guide explores the profound impact of iodination on the photochemistry of benzophenone, grounded in the principles of the heavy-atom effect. By increasing spin-orbit coupling, iodine substitution can dramatically accelerate the rate of intersystem crossing, altering the lifetime and reactivity of the excited states.[6][7][8] This modulation is not merely an academic curiosity; it has significant implications for the rational design of molecules with tailored photochemical activities for applications ranging from photodynamic therapy and photoaffinity labeling to advanced materials science.[9][10][11]

Section 1: Core Photophysical Principles of Iodinated Benzophenones

The introduction of an iodine atom significantly perturbs the electronic structure and excited-state dynamics of the benzophenone core. This perturbation is primarily governed by the heavy-atom effect , which enhances spin-orbit coupling.[8] Spin-orbit coupling facilitates transitions between states of different spin multiplicity (i.e., singlet and triplet states), which are otherwise "spin-forbidden".[12]

Light Absorption (Excitation)

Like the parent molecule, iodinated benzophenones absorb light in the UV region. The primary absorption band corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (an n→π* transition), leading to the S₁(n,π) state.[2] A more intense absorption at shorter wavelengths corresponds to a π→π transition, populating a higher singlet state (S₂) which rapidly converts to S₁ internally.[13] The exact position (λ_max) and intensity (molar extinction coefficient, ε) of these absorption bands can be subtly influenced by the position and number of iodine substituents, as well as by the solvent environment.[14]

Intersystem Crossing (ISC): The Heart of the Heavy-Atom Effect

The defining characteristic of iodinated benzophenones is the enhanced rate of intersystem crossing (ISC). For benzophenone itself, the S₁ → T₁ transition is already very fast, occurring on the picosecond timescale.[15][16] The presence of a heavy iodine atom provides a mechanism to accelerate this process even further.

The rate of ISC is proportional to the square of the spin-orbit coupling matrix element between the singlet and triplet states. Because spin-orbit coupling scales strongly with the atomic number of the atoms involved (approximately Z⁴), iodine (Z=53) dramatically increases the probability of this spin-forbidden transition compared to lighter atoms like bromine (Z=35) or chlorine (Z=17).[8] This leads to a significant shortening of the S₁ state lifetime and an even more efficient population of the triplet manifold.[6] Studies on analogous systems like iodinated BODIPY dyes have shown that the position of the iodine atom is critical; substitution at positions that have significant spin density in the triplet state results in the greatest enhancement of ISC efficiency.[6]

dot graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="10,5", dpi=72]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fixedsize=true, width=1.8, height=0.6]; edge [fontname="Arial", fontsize=10];

} } Caption: Jablonski diagram illustrating the enhanced ISC in iodobenzophenone.

Luminescence Properties: Fluorescence and Phosphorescence

Due to the rapid ISC, fluorescence (emission from S₁ → S₀) from benzophenone and its derivatives is typically very weak or undetectable at room temperature in fluid solutions.[13] The enhanced ISC in iodinated benzophenones further quenches any potential fluorescence.

Conversely, the heavy-atom effect also enhances the rate of the spin-forbidden radiative decay from the triplet state, T₁ → S₀, a process known as phosphorescence. While room-temperature phosphorescence is rare for most organic molecules due to quenching processes, iodination can increase the phosphorescence quantum yield (Φ_p) and decrease the phosphorescence lifetime (τ_p) by making the radiative decay pathway more competitive with non-radiative decay pathways.[17][18]

Quantitative Photophysical Data

Compiling a directly comparable dataset for a homologous series of iodinated benzophenones is challenging due to variations in experimental conditions across different studies. However, by synthesizing available data, we can establish key trends. The parent benzophenone serves as a critical benchmark.

| Compound | Solvent | λ_abs (nm) | Φ_ISC (Triplet Yield) | τ_T (Triplet Lifetime) | Reference(s) |

| Benzophenone | Acetonitrile | ~252, ~335 | ≈ 1.0 | µs - ms range | [1][12][13] |

| Benzene | ~250, ~340 | ≈ 1.0 | ~10 µs | [19] | |

| p-Iodobenzophenone | Acetonitrile | Similar to BP | Expected to be ≈ 1.0 | Expected to be shorter than BP | [13] |

| 4,4'-Diiodobenzophenone | Various | Not specified | Expected to be ≈ 1.0 | Not specified | |

| Note: Quantitative data for iodinated derivatives, especially triplet lifetimes and quantum yields under identical conditions, are not extensively consolidated in the literature. The triplet quantum yield is expected to remain near unity, while the key change is the rate of its formation and its subsequent lifetime, which is highly dependent on the environment. |

Section 2: Photochemical Reactivity

The triplet state of benzophenone is best described as a biradical, with radical character on both the carbonyl oxygen and the aromatic rings.[12][13] This T₁ state is the primary actor in the photochemical reactions of benzophenones.

Hydrogen Abstraction

The hallmark reaction of the benzophenone triplet state is hydrogen abstraction from a suitable donor (R-H) to form a ketyl radical.[4][20] This is the fundamental step in processes like the photoreduction of benzophenone in alcohols, which was one of the first photochemical reactions ever studied.[13]

Mechanism:

-

Excitation & ISC: BP + hν → ¹BP* → ³BP*

-

H-Abstraction: ³BP* + R-H → [BP•-OH R•] (Radical Pair)

-

Product Formation: Subsequent radical coupling or disproportionation reactions.

Iodination is not expected to fundamentally change this mechanism, but it can influence the efficiency and competing reaction pathways by altering the triplet state's lifetime and energy. A shorter triplet lifetime might reduce the efficiency of bimolecular hydrogen abstraction reactions in the presence of other quenching pathways.

Photosensitization

Iodinated benzophenones are potent triplet photosensitizers. The T₁ state can transfer its energy to another molecule (the acceptor), promoting the acceptor to its triplet state while the benzophenone returns to its ground state.

Triplet-Triplet Energy Transfer (TTET): ³BP* + ¹Acceptor₀ → ¹BP₀ + ³Acceptor*

A crucial application of this is the generation of singlet oxygen (¹O₂) . The benzophenone triplet can transfer its energy to ground-state molecular oxygen (³O₂), a triplet diradical, to produce the highly reactive singlet oxygen, a key cytotoxic agent in photodynamic therapy (PDT).[12]

³BP* + ³O₂ → ¹BP₀ + ¹O₂

The efficiency of singlet oxygen generation (Φ_Δ) is directly related to the triplet quantum yield. Since Φ_ISC for iodinated benzophenones is near unity, they are expected to be excellent singlet oxygen sensitizers.[21]

Photodehalogenation

A potential photochemical reaction specific to halogenated aromatics is the cleavage of the carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage upon photoexcitation, particularly from the triplet state. This can lead to the formation of an aryl radical and an iodine radical, initiating a different set of radical reactions and contributing to the photodecomposition of the molecule.[5] This pathway can be a significant factor in the photostability of these compounds.

Section 3: Applications in Research and Development

The unique properties of iodinated benzophenones make them valuable tools in several scientific domains.

-

Photoaffinity Labeling: Benzophenone derivatives are widely used as photoactivatable cross-linking agents to study molecular interactions.[9] An iodinated benzophenone probe can be incorporated into a ligand or drug molecule. Upon UV irradiation, the triplet state forms and abstracts a C-H bond from a nearby biological target (e.g., a protein), forming a covalent bond and allowing for target identification.[4][9] The iodine atom can also participate in halogen bonding, potentially increasing binding affinity and specificity before photoactivation.[9]

-

Photodynamic Therapy (PDT): As potent singlet oxygen sensitizers, iodinated benzophenones are investigated as potential PDT agents for cancer treatment.[11][21] Their ability to absorb UV/Vis light and efficiently generate cytotoxic ¹O₂ is the basis for this application.

-

Photoinitiators: Benzophenones are used as photoinitiators in free-radical polymerization for applications like UV curing of coatings and inks.[22] The radicals generated from hydrogen abstraction initiate the polymerization chain reaction. The enhanced ISC of iodinated derivatives could potentially improve initiation efficiency under certain conditions.

Section 4: Experimental Characterization Protocols

Characterizing the photophysical and photochemical properties of iodinated benzophenones requires a combination of spectroscopic techniques. The following protocols are designed to be self-validating and provide a framework for rigorous analysis.

Protocol: UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of the ground state molecule.[1]

-

Rationale: This foundational experiment identifies the wavelengths required for photoexcitation and is necessary for quantitative studies, as ε is required to calculate quantum yields.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the iodinated benzophenone in a spectroscopic-grade solvent (e.g., acetonitrile, cyclohexane) at a precisely known concentration (~1 mM).

-

Serial Dilution: Create a series of dilutions from the stock solution to generate samples with absorbances in the range of 0.1 to 1.0 AU (typically 1-10 µM).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with pure solvent to record a baseline.

-

Record the absorption spectrum for each diluted sample over a relevant wavelength range (e.g., 220-450 nm).

-

-

Data Analysis:

-

Identify the λ_max values from the spectra.

-

For each λ_max, plot Absorbance vs. Concentration. The slope of this line, according to the Beer-Lambert Law (A = εbc), is the molar extinction coefficient (ε) since the path length (b) is 1 cm. A linear plot (R² > 0.99) validates the data.

-

-

Protocol: Steady-State Phosphorescence Spectroscopy

-

Objective: To determine the energy of the triplet state (from the phosphorescence emission maximum) and its lifetime (τ_p).[1][12]

-

Rationale: Phosphorescence provides direct information about the T₁ state. Due to quenching by molecular oxygen and solvent relaxation, these measurements are almost always performed in a rigid glass at cryogenic temperatures (77 K).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~10-50 µM) of the sample in a solvent that forms a clear, rigid glass at 77 K (e.g., 2-methyltetrahydrofuran or a 4:1 ethanol:methanol mixture). Degas the solution thoroughly by several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Instrumentation: Use a spectrofluorometer equipped with a phosphorescence lifetime accessory (pulsed lamp) and a cryogenic sample holder (liquid nitrogen dewar).

-

Measurement:

-

Place the sealed, degassed sample tube into the dewar and cool to 77 K.

-

Set the excitation wavelength to the λ_max determined from the absorption spectrum.

-

To measure the spectrum, use a delay time after the excitation pulse (e.g., 1 ms) to ensure all short-lived fluorescence has decayed.[23]

-

Record the emission spectrum over a suitable range (e.g., 400-650 nm).

-

For lifetime measurement, monitor the decay of the emission intensity at the phosphorescence maximum over time following the excitation pulse.

-

-

Data Analysis:

-

The highest energy (shortest wavelength) vibronic band in the phosphorescence spectrum provides an estimate of the T₁ state energy (E_T).

-

Fit the phosphorescence decay curve to a single exponential function (I(t) = I₀e^(-t/τ_p)) to determine the phosphorescence lifetime (τ_p). A good fit validates the purity of the triplet decay.

-

-

Protocol: Nanosecond Laser Flash Photolysis (LFP)

-

Objective: To directly observe the triplet state via its absorption (T₁→Tₙ), determine its lifetime (τ_T) in fluid solution, and calculate the triplet quantum yield (Φ_ISC).[3]

-

Rationale: LFP is the definitive technique for studying triplet states at room temperature. It allows for direct measurement of the triplet-triplet absorption spectrum and its decay kinetics, which are crucial for understanding photochemical reactivity.

-

Methodology:

-

Sample Preparation: Prepare a solution of the iodinated benzophenone in the chosen solvent (e.g., deaerated benzene or acetonitrile) with an absorbance of ~0.3 at the laser excitation wavelength (e.g., 355 nm from a Nd:YAG laser). Prepare a solution of a standard with a known Φ_ISC and triplet extinction coefficient (e.g., benzophenone itself in benzene, where Φ_ISC ≈ 1) with the same absorbance at the excitation wavelength.[3][19]

-

Instrumentation: A standard LFP setup with a pulsed laser for excitation and a time-resolved detection system (probe lamp, monochromator, PMT/ICCD detector).

-

Measurement:

-

Excite the sample with a short laser pulse (~5-10 ns).

-

Record the change in absorbance (ΔOD) of the sample at various wavelengths as a function of time, from nanoseconds to milliseconds, to construct the transient absorption spectrum.

-

Identify the wavelength of maximum triplet-triplet absorption (λ_max^T-T).

-

Record the decay trace of the transient absorption at this maximum.

-

Repeat the measurement for the standard under identical conditions.

-

-

Data Analysis:

-

Triplet Lifetime (τ_T): Fit the kinetic decay trace at λ_max^T-T to an appropriate kinetic model (typically first- or second-order) to extract the lifetime.

-

Triplet Quantum Yield (Φ_ISC): Use the comparative method. The initial ΔOD immediately after the laser pulse is proportional to Φ_ISC * ε_T * I_abs (where ε_T is the triplet extinction coefficient and I_abs is the number of photons absorbed). By comparing the sample to the standard: Φ_ISC(sample) = Φ_ISC(std) * [ΔOD(sample) / ΔOD(std)] * [ε_T(std) / ε_T(sample)] Assuming ε_T is similar for the sample and standard (a common first approximation for structurally related molecules), the ratio of absorbances gives a good estimate of the relative triplet yields.[3] This self-validates by showing the expected near-unity yield.

-

-

dot graphdot { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="10,6", dpi=72]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} } Caption: Experimental workflow for Triplet Quantum Yield determination via LFP.

Conclusion

Iodinated benzophenones represent a fascinating and highly useful class of photochemical agents. The introduction of iodine via the heavy-atom effect provides a robust mechanism for enhancing the rate of intersystem crossing, the pivotal process that governs their utility. This modification allows for precise tuning of excited-state dynamics, leading to potent triplet photosensitizers with applications in materials science, chemical biology, and medicine. A thorough understanding of their photophysical properties and photochemical reactivity, validated through rigorous experimental characterization as outlined in this guide, is essential for harnessing their full potential in the development of next-generation photoactive technologies.

References

- Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-mesophenyl-B. (2021). Vertex AI Search.

- The Photochemistry of Benzophenone. (n.d.). ScholarWorks@BGSU.

- Application Notes: Photoaffinity Labeling Using 3,4-(Ethylenedioxy)-4'-iodobenzophenone. (n.d.). Benchchem.

- Benzophenone-Functionalized Oligo(Amido Amine)/Iodonium Salt Systems as Visible Light Photoinitiators. (2021).

- Lab Preparation of Benzopinacolone from Benzophenone with mechanism. (2021). YouTube.

- Supporting Information Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten. (n.d.). Vertex AI Search.

- Unveiling the Potential of Iodinated Benzophenones: A Comparative Guide to Structure-Activity Rel

- A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones. (n.d.). Benchchem.

- The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. (2008).

- Process for producing benzophenone compounds. (1998).

- Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. (2018).

- Unexpected long room-temperature phosphorescence lifetimes of up to 1.0 s observed in iodinated molecular systems. (n.d.).

- Structural and spectroscopic studies of the photophysical properties of benzophenone deriv

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH.

- The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones. (n.d.). Benchchem.

- Iodine(III) in Photochemistry. A brief Overview[v1]. (2025). Preprints.org.

- Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments.

- (A) Mechanism for the photochemical reaction of benzophenone with a C-H... (n.d.).

- Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. (n.d.).

- Photosensitizing drugs containing the benzophenone chromophore. (1998). PubMed.

- Mechanisms of Photoreactions in Solutions. I. Reduction of Benzophenone by Benzhydrol. (n.d.). Journal of the American Chemical Society.

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024).

- Investigations of the heavy atom effect occurring in bianthryl and 10,10′-dibromobianthryl. Fluorescence, cyclovoltamperometric and actinometric studies. (n.d.). RSC Publishing.

- Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.

- Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. (n.d.).

- Balanced Intersystem Crossing in Iodinated Silicon-Fluoresceins Allows New Class of Red Shifted Theranostic Agents. (n.d.). PMC - NIH.

- Benzophenone Photosensitized DNA Damage. (2012). PubMed.

- A Technical Guide to the Triplet State Quantum Yield of 3-Ethylbenzophenone. (n.d.). Benchchem.

- Fast transient absorption spectroscopy of the early events in photoexcited chiral benzophenone–naphthalene dyads. (n.d.).

- Actinometry in monochromatic flash photolysis: The extinction coefficient of triplet benzophenone and quantum yield of triplet zinc tetraphenyl porphyrin. (n.d.).

- Fluorescence analysis of iodinated acetophenone deriv

- Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene deriv

- Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions. (n.d.).

- The external heavy atom effect on radiative and radiationless transitions from the benzophenone-sensitized triplet of some perdeuterated and perprotonated arom

- Transient absorption spectra of benzophenone studied by the flash excit

- A Comparative Guide to the Photophysical Properties of Fluorin

- Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. (2018).

- Triplet Formation and Triplet-Triplet Annihilation Upconversion in Iodine Substituted Non-Orthogonal BODIPY-Perylene Dyads. (n.d.). MOST Wiedzy.

- Gas phase dynamics of triplet form

- Resolution of Benzophenone Delayed Fluorescence and Phosphorescence with Compensation for Thermal Broadening. (n.d.).

- Figure 1. Benzophenone luminescence spectra (self-absorption-corrected,... (n.d.).

- Intrinsic and Extrinsic Heavy Atom Effect on the Multifaceted Emissive Behavior of Cyclic Triimidazole. (n.d.). AIR Unimi.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Investigations of the heavy atom effect occurring in bianthryl and 10,10′-dibromobianthryl. Fluorescence, cyclovoltamperometric and actinometric studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. edinst.com [edinst.com]

- 13. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 14. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Gas phase dynamics of triplet formation in benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unexpected long room-temperature phosphorescence lifetimes of up to 1.0 s observed in iodinated molecular systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Sci-Hub. The external heavy atom effect on radiative and radiationless transitions from the benzophenone-sensitized triplet of some perdeuterated and perprotonated aromatic hydrocarbons / Chemical Physics Letters, 1970 [sci-hub.ru]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Balanced Intersystem Crossing in Iodinated Silicon-Fluoresceins Allows New Class of Red Shifted Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

The Multifaceted Biological Activities of Halogenated Benzophenone Derivatives: A Technical Guide for Researchers

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The benzophenone scaffold, a diaryl ketone, is a ubiquitous and privileged structure in medicinal chemistry, found in numerous naturally occurring and synthetic compounds with a wide array of biological activities.[1] The introduction of halogen atoms onto the benzophenone core can significantly modulate the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby enhancing its biological efficacy and target specificity.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of halogenated benzophenone derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and endocrine-disrupting properties, supported by mechanistic details, quantitative data, and robust experimental protocols.

Anticancer Activity: Inducing Cell Death and Halting Proliferation

Halogenated benzophenone derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against various cancer cell lines.[2][4] Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Mechanistic Insights: Triggering the Apoptotic Cascade and Cell Cycle Checkpoints

Many halogenated benzophenones exert their anticancer effects by initiating the intrinsic (mitochondrial) pathway of apoptosis.[5][6] This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7][8] Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase.[7] Activated caspase-9 subsequently activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[8]

Furthermore, some benzophenone derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[4] This can occur at various checkpoints, such as the G2/M phase, and is often associated with the modulation of key cell cycle regulatory proteins.[5] For instance, some compounds have been shown to increase the expression of proteins that halt the cell cycle, leading to an accumulation of cells in a particular phase and preventing their proliferation.[9]

Caption: Intrinsic apoptosis pathway induced by halogenated benzophenones.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of halogenated benzophenone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-hydroxy-4,4'-dichlorobenzophenone | MDA-MB-231 (Breast) | 12.09 | [4] |

| 2-hydroxy-4,4'-dichlorobenzophenone | T47-D (Breast) | 26.49 | [4] |

| 2-hydroxy-4,4'-dichlorobenzophenone | PC3 (Prostate) | 15.86 | [4] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [5] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [5] |

| A specific benzophenone derivative (Compound 1) | HL-60 (Leukemia) | 0.48 | [2] |

| A specific benzophenone derivative (Compound 1) | SMMC-7721 (Liver) | 0.26 | [2] |

| Halogenated Thioflavone (Compound 11) | MCF-7 (Breast) | 1.2 ± 0.8 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the IC50 value of a halogenated benzophenone derivative against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.[11][12]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the halogenated benzophenone derivative in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14] Mix thoroughly by gentle pipetting.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial and Antiviral Activities: Combating Pathogenic Microbes

Halogenated benzophenones also exhibit significant activity against a range of microbial pathogens, including bacteria and viruses. The presence and position of halogen substituents can greatly influence the antimicrobial spectrum and potency.

Antimicrobial Mechanism of Action

The antimicrobial action of halogenated compounds often involves multiple mechanisms, making it difficult for microbes to develop resistance.[11] These mechanisms can include:

-

Oxidation: Halogenated compounds can act as oxidizing agents, disrupting essential cellular components. For example, they can oxidize sulfhydryl (-SH) groups in proteins, leading to conformational changes and loss of function.[15]

-

Halogenation: These compounds can directly halogenate microbial proteins, particularly at peptide linkages, altering their structure and function.[15]

-

Membrane Disruption: Some halogenated derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[11]

Antiviral Mechanism of Action

The antiviral activity of benzophenone derivatives has been notably explored against viruses like Human Immunodeficiency Virus (HIV) and picornaviruses.[10][16] A key target for some of these compounds is the viral enzyme reverse transcriptase (RT) in the case of retroviruses like HIV.[16][17] By binding to a non-nucleoside inhibitory pocket on the enzyme, these compounds allosterically inhibit its function, preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. Other proposed antiviral mechanisms include the inhibition of viral RNA replication and interference with viral entry into host cells.[15]

Quantitative Assessment of Antimicrobial and Antiviral Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. For antiviral activity, the half-maximal effective concentration (EC50) is a common metric, representing the concentration of a drug that gives half-maximal response.

| Compound | Target Organism | MIC (µM) | Reference |

| 2,4-dibromo-1-hydroxyphenazine | Staphylococcus aureus | 1.56 | [12] |

| 2-bromo-4-methyl-HP analogue 6 | MRSE 35984 | 0.30–0.78 | [12] |

| 2,4-dibrominated HP analogue 17 | VRE 700221 | 0.15–1.56 | [12] |

| 2-hexadecynoic acid (2-HDA) | Methicillin-resistant S. aureus (MRSA) | 15.6 | [11] |

| 2-HDA | Clinical isolates of MRSA | 3.9 | [11] |

| Compound | Target Virus | EC50 | Reference |

| GW678248 | HIV-1 (Wild-type) | 0.8 - 6.8 nM | [17] |

| Benzhydrol derivative 15d | HIV-1 (Wild-type) | 0.12 µM | [16] |

| TODC-3M | SARS-CoV-2 | 47.1 µM | [13] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

Objective: To determine the EC50 value of a halogenated benzophenone derivative against a lytic virus.

Principle: The plaque reduction assay quantifies the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[18][19] The reduction in the number of plaques is proportional to the antiviral activity of the compound.

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Seed susceptible host cells in 24-well plates and grow them until they form a confluent monolayer.[1]

-

Virus-Compound Incubation: Prepare serial dilutions of the halogenated benzophenone derivative. In separate tubes, mix each dilution with a known amount of virus (e.g., 40-80 plaque-forming units, PFU).[1] Include a virus-only control. Incubate the mixtures for a defined period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Aspirate the culture medium from the cell monolayers and inoculate the wells with the virus-compound mixtures.[1]

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.[1]

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing 0.4% agarose) with the corresponding concentration of the test compound.[1] This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates for several days until visible plaques are formed. The incubation time will vary depending on the virus and host cell line used.

-

Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value from the dose-response curve.

Endocrine-Disrupting Effects: A Double-Edged Sword

While the biological activities of halogenated benzophenones hold therapeutic promise, it is crucial to acknowledge their potential as endocrine-disrupting chemicals (EDCs).[20][21] Some of these compounds can interfere with the body's hormonal systems, primarily by interacting with nuclear hormone receptors such as the androgen receptor (AR) and estrogen receptor (ER).[16]

Mechanism of Endocrine Disruption

Halogenated benzophenones can act as either agonists (mimicking the natural hormone) or antagonists (blocking the natural hormone) of hormone receptors.[20] For example, certain chlorinated byproducts of benzophenone-1 have been shown to exhibit significantly higher antiandrogenic activity than the parent compound by binding to the AR.[22] This interaction can disrupt the normal signaling cascade, leading to the downregulation of androgen-regulated genes.[23]

Caption: Antagonistic effect of a halogenated benzophenone on androgen receptor signaling.

Quantitative Assessment of Endocrine-Disrupting Potential

The endocrine-disrupting potential of these compounds can be assessed using various in vitro assays, such as yeast two-hybrid assays, which measure the interaction between the compound and a specific hormone receptor.

| Compound | Receptor | Activity | Reference |

| Benzophenone-3 (Oxybenzone) | Estrogen Receptor (ERα) | Agonist/Antagonist | [20] |

| Benzophenone-3 (Oxybenzone) | Androgen Receptor (AR) | Antagonist | [20] |

| Monochlorinated Benzophenone-1 | Androgen Receptor (AR) | Higher Antiandrogenic Activity than BP-1 | [22] |

| Dichlorinated Benzophenone-1 | Androgen Receptor (AR) | Higher Antiandrogenic Activity than BP-1 | [22] |

Experimental Protocol: Yeast Two-Hybrid Assay for Endocrine Disruption

Objective: To assess the interaction of a halogenated benzophenone derivative with a specific hormone receptor (e.g., estrogen receptor).

Principle: The yeast two-hybrid system is a genetic method used to detect protein-protein interactions.[24] In the context of endocrine disruption, it is adapted to detect the binding of a chemical to a hormone receptor. The system typically uses two fusion proteins: a "bait" (e.g., the ligand-binding domain of the estrogen receptor fused to a DNA-binding domain) and a "prey" (e.g., a coactivator protein fused to a transcriptional activation domain). If the test compound binds to the receptor, it induces a conformational change that allows the coactivator to bind, bringing the DNA-binding and activation domains into proximity and activating a reporter gene (e.g., lacZ, which produces β-galactosidase).[25][26]

Step-by-Step Methodology:

-

Yeast Strain and Plasmids: Use a yeast strain (e.g., Saccharomyces cerevisiae Y190) that contains a reporter gene (e.g., lacZ) under the control of a promoter with binding sites for the DNA-binding domain.[24] Transform the yeast with two plasmids: one expressing the "bait" fusion protein and the other expressing the "prey" fusion protein.

-

Yeast Culture and Treatment: Culture the transformed yeast in a selective medium. Expose the yeast cells to various concentrations of the halogenated benzophenone derivative. Include a positive control (a known ligand for the receptor) and a negative control (vehicle solvent).

-

Cell Lysis: After a suitable incubation period, harvest the yeast cells and lyse them to release the cellular contents, including the β-galactosidase enzyme.[24]

-

β-Galactosidase Assay: Add a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) to the cell lysate. The enzyme will cleave the substrate, producing a colored product.[24]

-

Quantification: Measure the intensity of the color produced using a spectrophotometer. The amount of color is proportional to the β-galactosidase activity, which in turn reflects the strength of the interaction between the compound and the hormone receptor.

-

Data Analysis: Compare the β-galactosidase activity in the treated samples to the controls to determine if the compound acts as an agonist or antagonist of the receptor.

Conclusion and Future Perspectives

Halogenated benzophenone derivatives represent a rich and versatile source of biologically active compounds with significant potential in drug discovery and development. Their demonstrated anticancer, antimicrobial, and antiviral activities warrant further investigation to optimize their potency and selectivity. However, the potential for endocrine disruption underscores the importance of thorough toxicological evaluation in the development of any therapeutic agent based on this scaffold. Future research should focus on elucidating the precise molecular targets of these compounds, exploring structure-activity relationships to enhance desired biological activities while minimizing off-target effects, and utilizing advanced drug delivery systems to improve their therapeutic index. The in-depth understanding of the mechanisms of action and the application of robust experimental protocols, as outlined in this guide, will be instrumental in harnessing the full therapeutic potential of halogenated benzophenone derivatives for the benefit of human health.

References

-

Androgen Receptor signalling. A simplified schematic of Androgen... - ResearchGate. Available from: [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. Available from: [Link]

-

A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH. Available from: [Link]

-

Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... - ResearchGate. Available from: [Link]

-

Yeast Two-Hybrid Detection Systems That Are Highly Sensitive to a Certain Kind of Endocrine Disruptors. Available from: [Link]

-

Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). Available from: [Link]

-

Bioassay for endocrine disruptors by using yeast two-hybrid system - ResearchGate. Available from: [Link]

-

Antimicrobials: Mechanism of action - YouTube. Available from: [Link]

-

Outline and Principle of Yeast Two-Hybrid Assay for Estrogenic Activity - ResearchGate. Available from: [Link]

-

Antimicrobial activity of halogenated compounds against hospital microbial isolates | Request PDF - ResearchGate. Available from: [Link]

-

Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed. Available from: [Link]

-

Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC - NIH. Available from: [Link]

-

Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC - NIH. Available from: [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI. Available from: [Link]

-

Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed. Available from: [Link]

-

Benzophenone Derivatives: a Novel Scaffold as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - Sci Forschen. Available from: [Link]

-

Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations | Chemical Research in Toxicology - ACS Publications. Available from: [Link]

-

Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. Available from: [Link]

-

Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PubMed Central. Available from: [Link]

-

A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis - NIH. Available from: [Link]

-

IC50 values expressed in (µg/ml) of halogenated 2-amino-4H-benzo[h]chromene derivatives 3a–j against MCF-7, HCT and HepG-2 tumor cells - ResearchGate. Available from: [Link]

-

Assay 3: MICs of halogenated derivatives I, D and F compared against A-1. - ResearchGate. Available from: [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]

-

Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed. Available from: [Link]

-

Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed. Available from: [Link]

-

Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents - MDPI. Available from: [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - ResearchGate. Available from: [Link]

-

Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. Available from: [Link]

-

Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents - CentAUR. Available from: [Link]

-

Molecularly Imprinted Electrochemical Sensors for Halogenated anti-Infective Agent Detection: A Review of Current Developments and Prospects - PMC - NIH. Available from: [Link]

-

Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - NIH. Available from: [Link]

-

The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed. Available from: [Link]

-

ECHA classifies Benzophenone-3 as endocrine disruptor | Home & Personal Care Middle East & Africa - Trends in Formulation, Manufacturing & Packaging of HPC Products. Available from: [Link]

-

Examples of benzophenone derivatives in the market and their uses - ResearchGate. Available from: [Link]

-

Structure-related endocrine-disrupting potential of environmental transformation products of benzophenone-type UV filters: A Review | Request PDF - ResearchGate. Available from: [Link]

-

Effects of benzophenone-3 exposure on endocrine disruption and reproduction of Japanese medaka (Oryzias latipes)—A two generation exposure study | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 3. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Broad-Spectrum Host-Based Antivirals Targeting the Interferon and Lipogenesis Pathways as Potential Treatment Options for the Pandemic Coronavirus Disease 2019 (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. health.ec.europa.eu [health.ec.europa.eu]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. sciforschenonline.org [sciforschenonline.org]

- 17. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ECHA classifies Benzophenone-3 as endocrine disruptor | Home & Personal Care Middle East & Africa - Trends in Formulation, Manufacturing & Packaging of HPC Products [hpcmagmea.com]

- 22. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. researchgate.net [researchgate.net]

- 25. commerce.bio-rad.com [commerce.bio-rad.com]

- 26. researchgate.net [researchgate.net]

The Strategic Utility of 3-Acetoxy-3'-iodobenzophenone: A Technical Guide for Medicinal Chemists

Foreword: The Benzophenone Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of binding to multiple, diverse biological targets. The benzophenone core is a quintessential example of such a scaffold.[1][2] Its derivatives are found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The diaryl ketone motif provides a rigid, three-dimensional structure that can be readily functionalized, allowing for the precise spatial orientation of substituents to optimize interactions with biological macromolecules. This inherent versatility makes benzophenone derivatives a fertile ground for drug discovery and development.[1] This guide focuses on a particularly strategic building block: 3-Acetoxy-3'-iodobenzophenone , exploring its synthesis, reactivity, and application as a versatile precursor for novel therapeutic agents.

Molecular Profile of 3-Acetoxy-3'-iodobenzophenone

3-Acetoxy-3'-iodobenzophenone is a bespoke building block designed for synthetic flexibility. It possesses three key functional domains, each offering a distinct handle for molecular elaboration: the aryl iodide, the acetoxy-protected phenol, and the central ketone. Understanding the interplay and selective reactivity of these groups is paramount to its effective use.

| Property | Value | Source |

| IUPAC Name | (3-(3-Iodobenzoyl)phenyl) acetate | Inferred |

| Molecular Formula | C₁₅H₁₁IO₃ | Inferred |

| Molecular Weight | 382.15 g/mol | Inferred |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

Rationale for Design

The structure of 3-Acetoxy-3'-iodobenzophenone is not arbitrary; it is a product of strategic synthetic design.

-

The Aryl Iodide: The iodine atom on one of the phenyl rings is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, enabling extensive Structure-Activity Relationship (SAR) studies.

-

The Latent Phenol: The hydroxyl group at the 3-position is masked as an acetate ester. This acetoxy group is stable under many reaction conditions, including palladium-catalyzed couplings, but can be readily cleaved to reveal the free phenol. The resulting 3-hydroxybenzophenone moiety is a known pharmacophore, capable of forming critical hydrogen bonds with biological targets.[3]

-

The Benzophenone Core: The diaryl ketone provides a rigid scaffold, influencing the overall conformation of the molecule and the orientation of the functional groups.

Proposed Synthesis of 3-Acetoxy-3'-iodobenzophenone

A robust synthesis of the title compound can be envisioned through a multi-step sequence, beginning with the protection of a commercially available starting material, followed by a classic Friedel-Crafts acylation, and concluding with the introduction of the acetoxy group.

Caption: Proposed synthetic workflow for 3-Acetoxy-3'-iodobenzophenone.

Step-by-Step Protocol:

Step 1: Synthesis of 3-Iodobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (3.0 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by the cessation of gas evolution.

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to yield crude 3-iodobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation to yield 3-Hydroxy-3'-iodobenzophenone

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-iodobenzoyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension.

-

To this mixture, add a solution of phenol (1.1 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

-

Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-hydroxy-3'-iodobenzophenone.

Step 3: Acetylation to yield 3-Acetoxy-3'-iodobenzophenone

-

Dissolve 3-hydroxy-3'-iodobenzophenone (1.0 eq) in pyridine.

-

Add acetic anhydride (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-Acetoxy-3'-iodobenzophenone.

Synthetic Applications in Medicinal Chemistry

The true value of 3-Acetoxy-3'-iodobenzophenone lies in its capacity to serve as a versatile scaffold for the rapid generation of diverse compound libraries. The aryl iodide functionality is a gateway to a multitude of palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions utilizing the aryl iodide handle.

Suzuki-Miyaura Coupling: Building Bi-aryl Scaffolds

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, making it ideal for constructing complex bi-aryl systems often found in bioactive molecules.[4][5]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 3-Acetoxy-3'-iodobenzophenone (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired bi-aryl benzophenone derivative.

Causality and Trustworthiness: The choice of palladium catalyst, ligand, base, and solvent is crucial and often substrate-dependent. For example, bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step, while the base is required to activate the boronic acid for transmetalation. The aqueous conditions are typical for Suzuki couplings and help to dissolve the base and facilitate the catalytic cycle. This protocol is a well-established, self-validating system for C-C bond formation.[6]

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the benzophenone scaffold to a terminal alkyne.[7] Alkynyl moieties are valuable in medicinal chemistry as they can act as rigid linkers, participate in subsequent cycloaddition reactions, or mimic other functional groups.[8]

General Protocol for Sonogashira Coupling:

-

To a Schlenk flask, add 3-Acetoxy-3'-iodobenzophenone (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen).

-

Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine, diisopropylamine).

-

Add the terminal alkyne (1.1-1.3 eq) dropwise.

-

Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Causality and Trustworthiness: The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is responsible for the oxidative addition of the aryl iodide and reductive elimination of the final product, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The amine base is crucial for deprotonating the terminal alkyne and regenerating the active catalyst. The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[9]

The Deprotection Step: Unveiling the Bioactive Phenol

A key feature of 3-Acetoxy-3'-iodobenzophenone is the "latent" hydroxyl group. The deprotection of the acetate ester is typically a high-yielding and straightforward transformation, revealing the phenol which is often critical for biological activity through hydrogen bonding interactions.

General Protocol for Acetate Deprotection (Hydrolysis):

-

Dissolve the acetylated benzophenone derivative in a suitable solvent such as methanol or ethanol.

-

Add a base, such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or lithium hydroxide (LiOH) in water.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected 3-hydroxybenzophenone derivative.

Causality and Trustworthiness: This simple base-catalyzed hydrolysis is a fundamental and reliable reaction in organic synthesis. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of the phenoxide, which is then protonated upon workup. The mild conditions ensure that other functional groups in the molecule are typically unaffected.

Case Study: Application in the Synthesis of Bioactive Molecules

While direct synthesis of a named drug from 3-Acetoxy-3'-iodobenzophenone is not prominently documented in readily available literature, its utility can be demonstrated through the synthesis of derivatives that fall into classes of compounds with known biological activity. For instance, many substituted 3-hydroxybenzophenones have been investigated as potential enzyme inhibitors. A hypothetical, yet highly plausible, application would be in the synthesis of novel kinase inhibitors, where the benzophenone scaffold can mimic the hinge-binding motif of ATP.

Caption: A plausible synthetic route to a potential kinase inhibitor.

By performing a Suzuki coupling with a nitrogen-containing heteroaryl boronic acid (e.g., a pyridine or pyrimidine derivative), one can introduce a key hydrogen bond acceptor/donor group. Subsequent deprotection of the acetate would reveal the 3-hydroxyl group, another critical feature for binding to the kinase hinge region. This two-step sequence allows for the rapid generation of a library of potential inhibitors for screening.

Conclusion

3-Acetoxy-3'-iodobenzophenone represents a highly valuable and strategically designed building block for medicinal chemistry. Its trifunctional nature provides chemists with orthogonal synthetic handles to systematically and efficiently explore chemical space. The reliable and well-understood reactivity of the aryl iodide in cross-coupling reactions, combined with the simple deprotection of the latent phenol, makes this scaffold an ideal starting point for the development of novel therapeutics targeting a wide range of diseases. The principles and protocols outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this powerful synthetic tool in their quest for new medicines.

References

- Revesz, L., et al. (2003). Synthesis and in vitro and in vivo evaluation of benzoylpyridine and benzophenone derivatives as p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 2825-2829.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Hydroxybenzophenone as a Key Intermediate in Chemical Manufacturing. Retrieved from [Link]